molecular formula C28H23ClN4O2S B2765864 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1115286-67-3

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No. B2765864
M. Wt: 515.03
InChI Key: OLMNFGOVERJEMI-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide” is a complex organic molecule with the molecular formula C28H23ClN4O2S . It has an average mass of 515.026 Da and a mono-isotopic mass of 514.123047 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[3,2-d]pyrimidin-2-yl group, a benzyl group, a phenyl group, a thio group, a chlorobenzyl group, and an acetamide group .

Scientific Research Applications

Antimicrobial Applications

Synthesis and evaluation of novel heterocyclic compounds with the targeted chemical structure have demonstrated antimicrobial activities. For instance, derivatives synthesized from similar structures have been investigated for their antibacterial and antifungal properties. These studies reveal the potential of such compounds in the development of new antimicrobial agents:

  • The research by Nunna, Ramachandran, Arts, Panchal, and Shah (2014) focused on synthesizing new compounds and evaluating their antibacterial and antifungal activities, indicating a promising avenue for developing new antimicrobial treatments Nunna et al., 2014.

Antitumor and Antifolate Applications

The compound and its derivatives have been explored for their potential antitumor properties and as inhibitors for specific enzymes like dihydrofolate reductase (DHFR), important for cancer therapy:

  • Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) designed classical and nonclassical analogues of the structure as potential inhibitors of DHFR, suggesting their application in cancer treatment due to significant inhibitory effects on tumor cell growth Gangjee et al., 2007.

Enzyme Inhibition for Disease Treatment

Specific derivatives of the compound have been identified as potent inhibitors for enzymes like acyl-coenzyme A:cholesterol O-acyltransferase-1, highlighting their potential in treating diseases related to enzyme overexpression:

  • Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, and Tsunenari (2018) discovered a derivative that acts as a potent inhibitor for human ACAT-1 with significant selectivity over ACAT-2, providing insights into its potential for treating diseases involving ACAT-1 overexpression Shibuya et al., 2018.

Synthesis and Structural Analysis

Research has also focused on the synthesis of compounds with similar structures and analyzing their crystal structures, which is crucial for understanding their chemical behavior and potential interactions with biological targets:

  • Subasri, Timiri, Barji, Jayaprakash, Vijayan, and Velmurugan (2016) conducted studies on the crystal structures of related compounds, providing valuable information on their molecular conformation and potential implications for their biological activity Subasri et al., 2016.

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c29-22-13-11-19(12-14-22)16-30-25(34)18-36-28-32-24-15-23(21-9-5-2-6-10-21)31-26(24)27(35)33(28)17-20-7-3-1-4-8-20/h1-15,31H,16-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMNFGOVERJEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

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